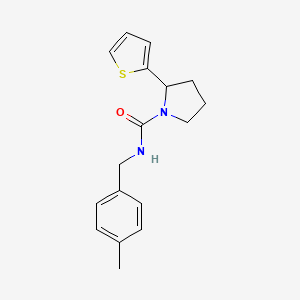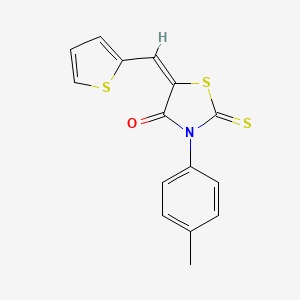![molecular formula C30H23NO2 B4648239 2-[(4-methylphenyl)amino]-2,4,5-triphenyl-4-cyclopentene-1,3-dione](/img/structure/B4648239.png)
2-[(4-methylphenyl)amino]-2,4,5-triphenyl-4-cyclopentene-1,3-dione
説明
2-[(4-methylphenyl)amino]-2,4,5-triphenyl-4-cyclopentene-1,3-dione, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a potent inhibitor of mitochondrial complex I, which has led to its use in studying Parkinson's disease and other neurodegenerative disorders.
作用機序
MPTP acts as a potent inhibitor of mitochondrial complex I, which is involved in the electron transport chain and ATP production. By inhibiting complex I, MPTP disrupts the cellular energy production and leads to the accumulation of reactive oxygen species, which can cause cellular damage and eventually cell death.
Biochemical and Physiological Effects
MPTP has been shown to selectively damage dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease. MPTP can also cause oxidative stress and inflammation, which can contribute to the development of other neurodegenerative disorders.
実験室実験の利点と制限
MPTP has several advantages for use in lab experiments, including its ability to selectively damage dopaminergic neurons and its well-established mechanism of action. However, MPTP also has several limitations, including its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several future directions for research on MPTP, including the development of new compounds that can selectively target dopaminergic neurons without causing toxicity, the investigation of the role of oxidative stress and inflammation in neurodegenerative disorders, and the exploration of new therapeutic approaches for Parkinson's disease and other neurodegenerative disorders.
In conclusion, MPTP is a potent inhibitor of mitochondrial complex I that has been extensively studied for its potential applications in scientific research. MPTP has been used as a tool to study Parkinson's disease and other neurodegenerative disorders, and has several advantages and limitations for use in lab experiments. There are several future directions for research on MPTP, including the development of new compounds and therapeutic approaches for neurodegenerative disorders.
科学的研究の応用
MPTP has been used extensively in scientific research as a tool to study Parkinson's disease and other neurodegenerative disorders. MPTP is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to the symptoms of Parkinson's disease.
特性
IUPAC Name |
2-(4-methylanilino)-2,4,5-triphenylcyclopent-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO2/c1-21-17-19-25(20-18-21)31-30(24-15-9-4-10-16-24)28(32)26(22-11-5-2-6-12-22)27(29(30)33)23-13-7-3-8-14-23/h2-20,31H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXLMRGXEBVHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B4648156.png)
![7-(difluoromethyl)-3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4648160.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethylphenyl)-N~2~-methylglycinamide](/img/structure/B4648177.png)
![3-methoxy-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4648188.png)
![2-chloro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4648201.png)
![ethyl {2-[({[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B4648203.png)
![[(2-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4648212.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(3-bromophenyl)amino]acrylonitrile](/img/structure/B4648224.png)
![(4-chlorophenyl){1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4648231.png)

![3-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-[(4-methoxybenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4648246.png)
![N~1~-(2-bromophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4648254.png)